molecular formula C17H19NO5S B498001 2-(4-ethoxy-2,3-dimethylbenzenesulfonamido)benzoic acid CAS No. 886120-03-2

2-(4-ethoxy-2,3-dimethylbenzenesulfonamido)benzoic acid

Cat. No.: B498001
CAS No.: 886120-03-2
M. Wt: 349.4g/mol
InChI Key: PYUYEJJTRWPEAM-UHFFFAOYSA-N
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Description

2-(4-ethoxy-2,3-dimethylbenzenesulfonamido)benzoic acid is a complex organic compound with a unique structure that includes an ethoxy group, dimethylphenyl group, sulfonyl group, and benzoic acid moiety

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxy-2,3-dimethylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic ring .

Scientific Research Applications

2-(4-ethoxy-2,3-dimethylbenzenesulfonamido)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethoxy-2,3-dimethylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethoxy-2,3-dimethylbenzenesulfonamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[(4-ethoxy-2,3-dimethylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-4-23-15-9-10-16(12(3)11(15)2)24(21,22)18-14-8-6-5-7-13(14)17(19)20/h5-10,18H,4H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUYEJJTRWPEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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